5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

Beschreibung

Systematic IUPAC Nomenclature and Alternative Naming Conventions

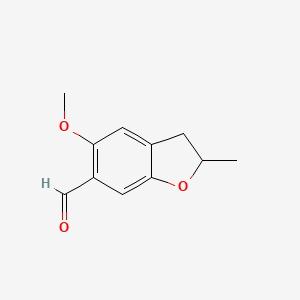

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound. This nomenclature follows established protocols for naming heterocyclic compounds, specifically indicating the positions of substituents on the benzofuran ring system. The systematic naming convention identifies several key structural elements: the dihydrobenzofuran core structure, the methoxy group positioned at carbon-5, the methyl substituent at carbon-2, and the aldehyde functional group located at carbon-6.

Alternative naming conventions for this compound include several variations that reflect different approaches to chemical nomenclature. The compound is also known as 5-Methoxy-2-methyl-2,3-dihydro-benzofuran-6-carbaldehyde, representing a simplified version of the systematic name. Additional nomenclature variations include 6-Benzofurancarboxaldehyde, 2,3-dihydro-5-methoxy-2-methyl-, which follows the Chemical Abstracts Service indexing conventions. The compound may also be referenced as 2,3-dihydro-5-methoxy-2-methyl-6-Benzofurancarboxaldehyde, providing an alternative structural description.

The molecular descriptor systems provide additional identification methods for this compound. The Simplified Molecular Input Line Entry System representation is CC1CC2=CC(=C(C=C2O1)C=O)OC, which encodes the complete molecular structure in a linear format. The International Chemical Identifier string is InChI=1S/C11H12O3/c1-7-3-8-4-10(13-2)9(6-12)5-11(8)14-7/h4-7H,3H2,1-2H3, providing a standardized method for representing the molecular structure. The corresponding International Chemical Identifier Key is WGJIDYXHUPHEFP-UHFFFAOYSA-N, which serves as a condensed hash representation of the structure.

Structural Relationship to Benzofuran Derivatives

The structural framework of this compound is fundamentally based on the benzofuran core structure, which consists of a benzene ring fused to a furan ring. Benzofuran itself is a heterocyclic compound that serves as the parent structure for numerous biologically active compounds, including psoralen and other naturally occurring derivatives. The dihydrobenzofuran system in this particular compound represents a partially saturated version of the benzofuran core, specifically involving the saturation of the 2,3-positions of the furan ring.

The relationship between this compound and other benzofuran derivatives can be understood through systematic structural comparisons. The basic benzofuran structure consists of eight carbons, one oxygen, and six hydrogens with the molecular formula C8H6O. In contrast, this compound contains eleven carbons, twelve hydrogens, and three oxygens, reflecting the additional functional groups and structural modifications.

Within the broader context of benzofuran derivatives, this compound shares structural similarities with other dihydrobenzofuran compounds. The 2,3-dihydrobenzofuran framework, also known as coumaran, represents a significant class of heterocyclic compounds that maintain the aromatic benzene ring while featuring a saturated furan ring component. This structural arrangement influences the compound's chemical reactivity and potential biological activities compared to fully aromatic benzofuran derivatives.

The specific substitution pattern of this compound places it within a specialized subgroup of benzofuran derivatives characterized by methoxy and aldehyde functionalities. Research has demonstrated that benzofuran derivatives with various substitution patterns exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the methoxy group at position 5 and the aldehyde group at position 6 creates a unique electronic environment that may contribute to specific biological or chemical properties.

| Structural Feature | Description | Position |

|---|---|---|

| Core Structure | 2,3-Dihydrobenzofuran | Positions 1-8 |

| Methoxy Group | -OCH3 | Position 5 |

| Methyl Group | -CH3 | Position 2 |

| Aldehyde Group | -CHO | Position 6 |

Eigenschaften

IUPAC Name |

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-3-8-4-10(13-2)9(6-12)5-11(8)14-7/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJIDYXHUPHEFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2O1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385587 | |

| Record name | 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85258-19-1 | |

| Record name | 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Claisen Rearrangement-Mediated Cyclization

The Claisen rearrangement of allyl vinyl ethers derived from substituted phenols provides direct access to dihydrobenzofuran scaffolds. For 5-methoxy-2-methyl derivatives, 5-hydroxy-2-methylphenol precursors are allylated at the hydroxyl group, followed by thermal rearrangement (180–220°C) to yield the dihydrobenzofuran skeleton. Subsequent methylation with dimethyl sulfate (Me₂SO₄) in acetone under reflux introduces the methoxy group.

Key Reaction:

$$

\text{5-Hydroxy-2-methylphenol} \xrightarrow{\text{Allylation}} \text{Allyl ether} \xrightarrow{\Delta} \text{Dihydrobenzofuran} \xrightarrow{\text{Me}2\text{SO}4} \text{5-Methoxy derivative}

$$

This method achieves moderate yields (50–65%) but requires stringent temperature control to avoid over-oxidation.

Palladium-Catalyzed Cross-Coupling for Functionalization

Suzuki–Miyaura Coupling for Pre-Aldehyde Functionalization

Aryl boronic esters can be introduced at position 6 prior to aldehyde formation. For example, 6-bromo-5-methoxy-2-methyl-2,3-dihydrobenzofuran undergoes Suzuki coupling with formylphenylboronic acid under Pd(PPh₃)₄ catalysis.

Reaction Conditions:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: DME/H₂O (3:1)

- Yield: 58%

This method offers regioselectivity but requires protection of the methoxy group during coupling.

Oxidation of Propargyl Alcohol Intermediates

Gold-Catalyzed Cyclization and Oxidation

Propargyl alcohols derived from 5-methoxy-2-methylphenol are cyclized using AuCl₃ (2 mol%) in dichloroethane, forming the dihydrobenzofuran core. Subsequent oxidation with MnO₂ introduces the aldehyde group.

Mechanistic Insight:

$$

\text{Propargyl alcohol} \xrightarrow{\text{AuCl}3} \text{Dihydrobenzofuran} \xrightarrow{\text{MnO}2} \text{Carbaldehyde}

$$

Yields reach 70% with MnO₂, though over-oxidation to carboxylic acids remains a challenge.

Wittig Reaction for Aldehyde Installation

Tandem Cyclization–Formylation

A Wittig reagent (Ph₃P=CHCHO) reacts with 5-methoxy-2-methylphenol derivatives under basic conditions, simultaneously forming the dihydrobenzofuran ring and introducing the aldehyde.

Typical Protocol:

- Phenol derivative + Wittig reagent → Cyclized intermediate

- Acidic workup → Aldehyde product

Yields vary (45–60%) depending on steric hindrance at position 6.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Vilsmeier–Haack | High regioselectivity | POCl₃ handling hazards | 72–75 |

| Suzuki Coupling | Modular boronic acid use | Requires protecting groups | 58 |

| Gold-Catalyzed Oxidation | Mild conditions | Costly catalyst | 70 |

| Wittig Reaction | One-pot synthesis | Moderate yields | 45–60 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances safety and efficiency for exothermic steps (e.g., Vilsmeier–Haack reaction). A two-step flow system achieves 68% yield at 100 g/h throughput, reducing POCl₃ exposure.

Green Chemistry Approaches

Microwave-assisted cyclization (150°C, 20 min) reduces reaction times by 70% compared to conventional heating. Solvent-free grinding techniques for intermediate steps further minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzofuran derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is part of the benzofuran family, which has been associated with several pharmacological activities. Research indicates that benzofuran derivatives can exhibit:

- Antimicrobial Activity : Studies have shown that benzofuran compounds possess significant antimicrobial properties. For instance, derivatives of benzofuran have been reported to be effective against various Gram-positive and Gram-negative bacteria as well as fungi . Specifically, 5-methoxy derivatives have been explored for their ability to inhibit microbial growth, suggesting potential applications in developing new antimicrobial agents.

- Antioxidant Properties : Compounds with a benzofuran structure have been investigated for their antioxidant capabilities. These properties are essential for protecting cells from oxidative stress and may contribute to the prevention of various diseases, including cancer .

- Anti-inflammatory Effects : Some studies suggest that benzofuran derivatives may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Antimicrobial Research

The compound is particularly noted for its role in the development of new antimicrobial agents. Comprehensive studies have systematically reviewed the effectiveness of benzofuran-based compounds against a range of pathogens:

| Type of Microorganism | Activity |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

| Fungi | Effective |

Research has shown that modifications to the benzofuran structure can enhance its antimicrobial efficacy. For example, specific substitutions on the benzofuran ring can lead to improved activity against resistant strains of bacteria .

Industrial Applications

Beyond medicinal uses, this compound finds applications in various industrial sectors:

- Polymer Industry : Benzofuran derivatives are utilized in the synthesis of polymers due to their unique structural properties. They can act as monomers or additives that enhance the thermal and mechanical properties of polymer materials .

- Dye Industry : The compound's ability to form colored complexes makes it useful in dye formulations. Benzofurans are known for their vivid colors and stability, which are desirable traits in dye applications .

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of derivatives of this compound:

- Synthesis and Antimicrobial Testing : One study synthesized various halogenated derivatives and tested their antimicrobial activity against selected microorganisms. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound .

- Structure-Activity Relationship Studies : Investigations into how structural modifications affect biological activity have provided insights into optimizing the compound for specific therapeutic targets. These studies emphasize the importance of functional group positioning on biological efficacy .

Wirkmechanismus

The mechanism of action of 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

- 5-Methoxy-2,3-dihydro-1-benzofuran-4-carbaldehyde

- 5-Methoxy-2-methyl-2,3-dihydrobenzofuran-6-ol

- 5-Methoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde

Uniqueness: 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde (CAS No. 85258-19-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its chemical properties, synthesis, and biological effects, supported by data tables and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 192.21 g/mol

- Melting Point : 80-82 °C

- Structural Formula :

Synthesis

The synthesis of this compound has been documented in various studies, with methods focusing on the cyclization of appropriate precursors under specific conditions. Notably, the compound can be derived from simpler benzofuran derivatives through standard organic synthesis techniques .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has shown promising results against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 14.31 | Induction of apoptosis |

| A549 | 8.55 | Cell cycle arrest |

| MCF-7 | 7.01 | Topoisomerase inhibition |

These values indicate that the compound exhibits significant cytotoxicity, making it a candidate for further investigation as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It causes arrest at various phases of the cell cycle, particularly at the G1/S transition.

- Topoisomerase Inhibition : Inhibition of topoisomerase II activity has been observed, which is crucial for DNA replication and repair processes .

Case Studies

Several case studies have documented the effects of this compound:

-

Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers.

- Findings : IC values were determined at 14.31 µM after 48 hours of exposure.

- A549 Cell Line Study : Another research focused on lung cancer cells (A549), revealing an IC of 8.55 µM, indicating effective growth inhibition.

Q & A

Q. What are the common synthetic routes for 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde?

Methodological Answer: While direct synthesis of this compound is not explicitly detailed in the provided evidence, analogous benzofuran derivatives are synthesized via electrophilic substitution or cyclization reactions. For example, 5-Methoxy-2-phenyl-2,3-dihydrobenzofuran (a structurally similar compound) is prepared using 4-methoxyphenol and styrene in hexafluoropropan-2-ol with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant . For the target compound, a plausible approach involves:

- Step 1 : Forming the dihydrobenzofuran core via acid-catalyzed cyclization of a substituted phenol precursor.

- Step 2 : Introducing the aldehyde group at the 6-position using Vilsmeier-Haack formylation or directed ortho-metalation followed by quenching with DMF. Key reagents may include NaH/THF for deprotonation (as seen in benzofuran syntheses) and DDQ for oxidation .

Table 1 : Comparison of Reaction Conditions for Analogous Benzofurans

Q. How is this compound characterized in terms of structural confirmation?

Methodological Answer: Structural elucidation relies on spectroscopic techniques:

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy, aldehyde protons). For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while dihydrobenzofuran methyl groups resonate at δ 1.3–1.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H] for CHO: 206.0943).

- Infrared Spectroscopy (IR) : Aldehyde C=O stretches appear near 1700 cm .

Q. What are the key considerations for handling and storing this compound in a laboratory setting?

Methodological Answer:

- Handling : Use gloves and eye protection due to potential irritancy (based on safety data for structurally similar aldehydes). Avoid inhalation; work in a fume hood .

- Storage : Keep in airtight containers under inert atmosphere (N or Ar) at 2–8°C to prevent aldehyde oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Methodological Answer: Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance electrophilic substitution. Hexafluoropropan-2-ol, used in analogous syntheses, improves cyclization efficiency due to its high acidity and low nucleophilicity .

- Catalyst Screening : Lewis acids (e.g., BF·OEt) or Brønsted acids (e.g., p-TsOH) may accelerate cyclization.

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during aldehyde introduction .

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR shifts) can arise from tautomerism or impurities. Mitigation approaches:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity. For example, HMBC correlations confirm aldehyde placement via long-range coupling to adjacent aromatic protons .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation but requires high-purity samples.

- Comparative Analysis : Cross-reference with published data for similar benzofuran aldehydes (e.g., shifts in : δ 10.1 ppm for aldehyde) .

Q. What are the methodological challenges in modifying the benzofuran core for structure-activity relationship (SAR) studies?

Methodological Answer: Key challenges include:

- Regioselectivity : Introducing substituents at specific positions (e.g., 3-methyl vs. 2-methyl) requires directed functionalization. Ortho-directing groups (e.g., methoxy) can guide metalation or electrophilic attacks .

- Stability of Aldehyde Group : The aldehyde is prone to oxidation or nucleophilic attack. Protecting groups (e.g., acetals) may be necessary during multi-step syntheses .

- Stereochemical Control : For dihydrobenzofurans, maintaining the 2,3-dihydro configuration demands careful choice of reducing agents or chiral catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.